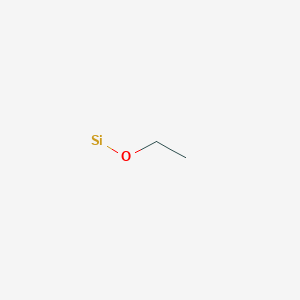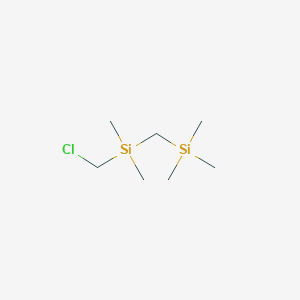
4-Dodecylaniline
Übersicht
Beschreibung
4-Dodecylaniline is a chemical compound that is structurally related to aniline, with a dodecyl group attached to the fourth position of the benzene ring. While the specific compound 4-dodecylaniline is not directly studied in the provided papers, there are related compounds and structural analogs that offer insights into its potential properties and behaviors. For instance, 4-propylaniline has been studied for its van der Waals structures when complexed with argon atoms , and a benzothiazole derivative with a dodecyl chain has been synthesized, exhibiting liquid crystalline properties .
Synthesis Analysis
The synthesis of compounds related to 4-dodecylaniline involves various methods. For example, the synthesis of a benzothiazole derivative with a dodecyl chain was achieved by a condensation reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde in ethanol . This method could potentially be adapted for the synthesis of 4-dodecylaniline by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-dodecylaniline is characterized by the presence of an alkyl chain which can influence the overall properties of the molecule. In the case of 4-propylaniline, the presence of the propyl group affects the conformation of the molecule, leading to different configurations such as gauche and anti . Similarly, the dodecyl chain in 4-dodecylaniline would be expected to impact its molecular conformation and interactions.
Chemical Reactions Analysis
Chemical reactions involving alkyl anilines can be complex. For instance, the double-oxidative dehydrogenative (DOD) cyclization is a reaction that can be used to form cyclic structures with alkylbenzenes . Although this reaction does not directly pertain to 4-dodecylaniline, it demonstrates the type of chemical transformations that alkyl-substituted anilines can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of alkyl-substituted anilines can vary widely depending on the length and position of the alkyl chain. For example, the presence of a dodecyl chain in the benzothiazole derivative confers liquid crystalline properties, specifically a smectic A phase . In the case of poly-DL-alanine dodecylamide, the dodecyl group contributes to the formation of micelles in aqueous solutions, indicating the importance of hydrophobic interactions . These studies suggest that 4-dodecylaniline would likely exhibit properties influenced by its long alkyl chain, such as increased hydrophobicity and potential for self-association in certain environments.
Wissenschaftliche Forschungsanwendungen
-
Oxygen Reduction Catalysis
- Field : Chemistry
- Application Summary : 4-Dodecylaniline participates as a proton ionophore in the reduction of oxygen by decamethylferrocene (DMFc) .
- Methods & Procedures : The process involves the use of 4-Dodecylaniline as a lipophilic base in the reduction of oxygen by DMFc .
- Results & Outcomes : The process results in the reduction of oxygen, which is a key step in many chemical reactions .
-
Corrosion Inhibition
- Field : Electrochemical Science
- Application Summary : N-benzylidene-4-dodecylaniline, a Schiff base synthesized from 4-Dodecylaniline, has been used as a corrosion inhibitor for copper .
- Methods & Procedures : The inhibition behavior of N-benzylidene-4-dodecylaniline on the corrosion of copper in a 0.5 mol/L NaCl solution was investigated by SEM, AFM, polarisation curves and electrochemical impedance spectroscopy .
- Results & Outcomes : The maximum inhibition efficiency (IE) of N-benzylidene-4-dodecylaniline is 98% achieved within 12 h in a 1 mmol/L inhibitor-ethanol solution .
-
Water Solubilization of Single-Walled Carbon Nanotubes (SWNTs)
- Field : Material Science
- Application Summary : 4-Dodecylaniline has been used in the synthesis of sodium 4-dodecylphenylazosulfonate, to investigate the water solubilization of SWNTs .
- Methods & Procedures : The process involves the use of 4-Dodecylaniline in the synthesis of sodium 4-dodecylphenylazosulfonate, which is then used to investigate the water solubilization of SWNTs .
- Results & Outcomes : The process results in the successful solubilization of SWNTs in water .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-dodecylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPIIIEMUEGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021858 | |
| Record name | 4-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Dodecylaniline | |
CAS RN |
104-42-7 | |
| Record name | 4-Dodecylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dodecylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



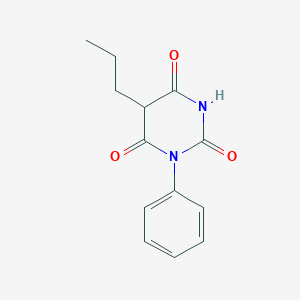
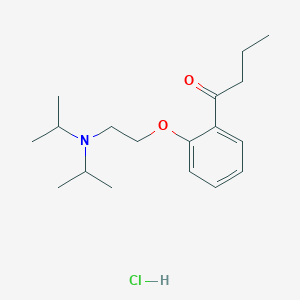

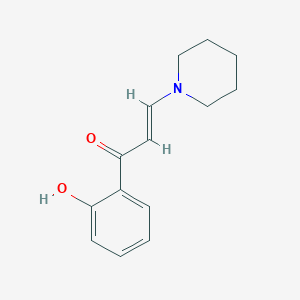
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
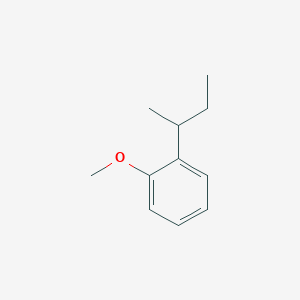
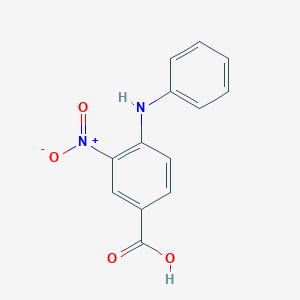
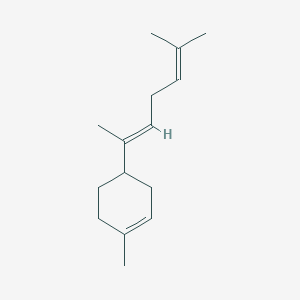
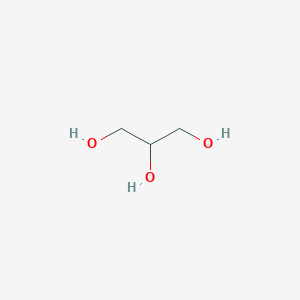
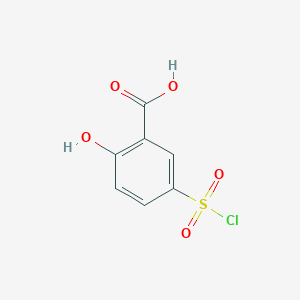
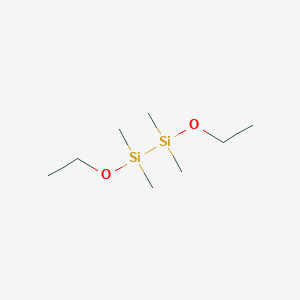
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)
